2-(Methoxyethylidene)indane-1,3-dione
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Overview
Description
2-(Methoxyethylidene)indane-1,3-dione: is an organic compound with the molecular formula C₁₂H₁₀O₃. It is a derivative of indane-1,3-dione, which is a versatile building block used in numerous applications ranging from biosensing, bioactivity, bioimaging to electronics or photopolymerization . The compound is characterized by the presence of a methoxyethylidene group attached to the indane-1,3-dione core structure.
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 2-(Methoxyethylidene)indane-1,3-dione typically involves the condensation of indane-1,3-dione with methoxyacetaldehyde under basic conditions. The reaction proceeds via a Knoevenagel condensation, which is a common method for forming carbon-carbon double bonds. The reaction conditions usually involve the use of a base such as piperidine or pyridine and a solvent like ethanol or methanol. The reaction mixture is heated to reflux for several hours to ensure complete conversion .
Industrial Production Methods:
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction parameters such as temperature, pressure, and residence time, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions:
2-(Methoxyethylidene)indane-1,3-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Methoxyethylidene)indane-1,3-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the development of biosensors and bioimaging agents.
Industry: The compound is used in the production of dyes for solar cells, photoinitiators for polymerization, and chromophores for non-linear optical applications
Mechanism of Action
The mechanism of action of 2-(Methoxyethylidene)indane-1,3-dione involves its interaction with various molecular targets and pathways. The compound’s active methylene group makes it an excellent candidate for association with electron donors via Knoevenagel reactions. This property allows it to act as an electron acceptor in various chemical processes, making it useful in the design of dyes and photoinitiators .
Comparison with Similar Compounds
Indane-1,3-dione: A closely related compound with similar chemical properties and applications.
Indanone: Another analogue used in the design of biologically active compounds such as Donepezil and Indinavir.
Uniqueness:
2-(Methoxyethylidene)indane-1,3-dione is unique due to the presence of the methoxyethylidene group, which imparts distinct chemical reactivity and properties. This makes it particularly useful in applications requiring specific electronic and steric characteristics .
Properties
IUPAC Name |
2-(1-methoxyethylidene)indene-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O3/c1-7(15-2)10-11(13)8-5-3-4-6-9(8)12(10)14/h3-6H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVAXRVADTHJFHE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C1C(=O)C2=CC=CC=C2C1=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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